

A Comparative Guide to the Structure-Activity Relationships of 5-Benzylidenehydantoins

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Compound of Interest		
Compound Name:	(5Z)-5-benzylideneimidazolidine- 2,4-dione	
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The 5-benzylidenehydantoin scaffold is a versatile pharmacophore that has been extensively studied for a variety of therapeutic applications. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-benzylidenehydantoin derivatives, focusing on their anticancer, anticonvulsant, and antimicrobial activities. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and mechanistic insights.

Anticancer Activity: Targeting Tyrosine Kinases

A significant body of research on 5-benzylidenehydantoins has centered on their potential as anticancer agents, particularly as inhibitors of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).[1][2][3] Dysregulation of EGFR signaling is a key factor in the development and progression of several cancers, making it a prime therapeutic target.[4][5]

The anticancer activity of 5-benzylidenehydantoins is intricately linked to the nature and position of substituents on both the hydantoin ring and the benzylidene moiety.

• Substitution at N-1 and N-3 of the Hydantoin Ring: A lipophilic substituent at the N-1 position is generally favorable for antiproliferative activity.[6] For instance, the compound UPR1024, which bears a 1-phenethyl group, is a potent derivative.[6] Molecular modeling studies suggest that the amide group of the hydantoin ring interacts with the hinge region of the kinase's ATP-binding site.[7]



- The 5-Benzylidene Moiety: The benzylidene group is crucial for activity, as it is expected to occupy a hydrophobic region within the catalytic domain of the kinase.[2] Substitutions on the phenyl ring of the benzylidene group can significantly modulate activity. For example, a hydroxyl group at the para-position, as seen in UPR1024, contributes to its high potency.[6] Halogen substitutions have also been shown to influence activity, with a 4-bromo derivative showing equipotent activity to doxorubicin in one study.[7]
- Dual Mechanism of Action: Some 5-benzylidenehydantoins, including UPR1024, exhibit a
 dual mechanism of action. They not only inhibit EGFR autophosphorylation but also induce
 DNA damage, leading to an increase in p53 levels.[1][6] This multi-faceted approach could
 be beneficial in overcoming drug resistance.[1]

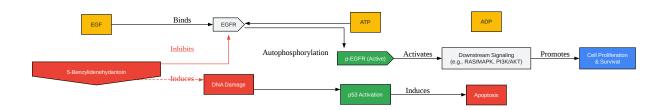
The following table summarizes the in vitro activity of selected 5-benzylidenehydantoin derivatives against various cancer cell lines and kinases.



Compoun d	R1	R3	5- Substitue nt	Target	IC50 / % Inhibition	Referenc e
UPR1024 (7)	Phenethyl	Н	(E)-4- Hydroxybe nzylidene	A549 cell proliferatio n	~10 µM	[6]
Compound 28	Benzyl	Н	4- Chlorobenz ylidene	HER2 Kinase	57% inhibition @ 10 μM	[5]
Compound 32	Benzyl	Н	4- Fluorobenz ylidene	HER2 Kinase	60% inhibition @ 10 μM	[5]
Compound 38	Benzyl	Н	3,4- Dichlorobe nzylidene	HER2 Kinase	56% inhibition @ 10 μM	[5]
HA 5	Н	Н	4- Hydroxybe nzylidene	EGFR Kinase	60.9% inhibition @ 10 μM	[7]
HC 2	Н	Н	2,4- Dichlorobe nzylidene	Cytotoxicity vs. Doxorubici n	IC50 = 1.0 μΜ	[7]
HC 4	Н	Н	3- Methoxybe nzylidene	Cytotoxicity vs. Doxorubici n	IC50 = 0.6 μΜ	[7]

The diagram below illustrates the proposed mechanism of action for 5-benzylidenehydantoins as EGFR inhibitors, leading to cell cycle arrest and apoptosis.





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Caption: EGFR signaling pathway and points of inhibition by 5-benzylidenehydantoins.

Anticonvulsant Activity

The hydantoin core is a well-established scaffold in anticonvulsant drugs, with phenytoin being a classic example.[8] Research into 5-benzylidenehydantoins has revealed that this class also possesses significant anticonvulsant properties.

- 5-Benzylidene vs. 5-Benzyl: Both 5-benzylidene and the corresponding reduced 5benzylhydantoins have been evaluated for anticonvulsant activity.[9]
- Aromatic Substitution: Substitution on the 5-phenyl ring is critical for activity against
 generalized tonic-clonic seizures.[8] Electron-withdrawing groups, such as a trifluoromethyl
 group at the meta-position of the benzyl ring, have been found to be particularly effective.[9]
- N-alkylation: N-methylation has been shown to decrease activity in the maximal electroshock
 (MES) test but enhance activity against chemically-induced seizures.[10]
- Lipophilicity: Increased lipophilicity, often achieved through halogen substitution, can enhance anticonvulsant activity.[7]

Data for anticonvulsant activity is often presented as the dose required to protect a certain percentage of animals from seizures (ED50).

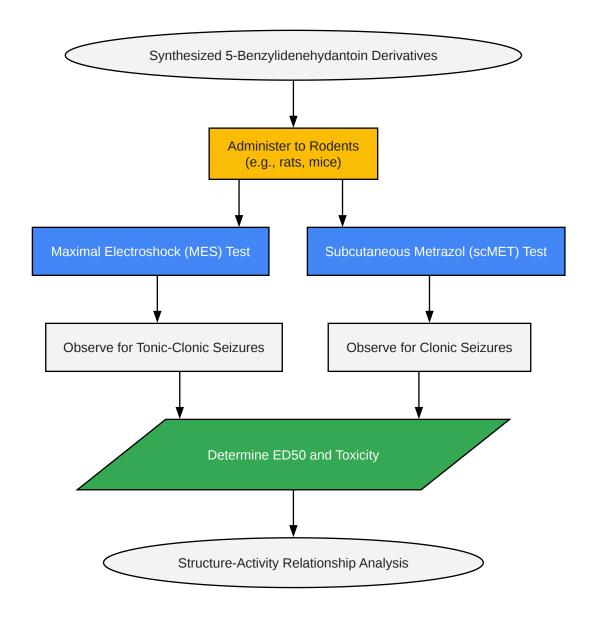


Compound	5-Substituent	Anticonvulsan t Test	ED50 (mg/kg)	Reference
14	3- (Trifluoromethyl) benzyl	MES (rats)	Potent	[9]
Phenytoin	5,5-Diphenyl	MES (rats)	9.5	[8]

Note: Specific ED50 values for a range of 5-benzylidenehydantoins are not readily available in the provided search results, but compound 14 was highlighted as the most potent in its series.

The following diagram outlines a typical workflow for screening compounds for anticonvulsant activity.





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Caption: Workflow for in vivo anticonvulsant activity screening.

Antimicrobial Activity

While less explored than their anticancer and anticonvulsant properties, some 5-benzylidenehydantoins have demonstrated promising antimicrobial activity, particularly against Mycobacterium tuberculosis.[11]

Aromatic Substitution: Chloro-substitutions on the benzylidene ring appear to be beneficial
for antimycobacterial activity. Specifically, 2-chloro- and 2,4-dichlorobenzylidene derivatives
have shown notable effects.[11]



• Substitution at N-2: The substitution pattern at the N-2 position of the imidazoline-4-one core (a related structure) also plays a role in the overall antimicrobial profile.[11]

Antimicrobial activity is typically reported as the Minimum Inhibitory Concentration (MIC).

Compound Class	Target Organism	MIC Range (μg/mL)	Reference
2-Chloro- and 2,4- dichlorobenzylidene hydantoins	Mycobacterium tuberculosis	Not specified, but identified as active	[11]

Note: Specific MIC values for a series of compounds were not detailed in the initial search results.

Experimental Protocols

- Preparation: Prepare a reaction buffer containing the kinase, a substrate (e.g., poly-GT), and ATP.
- Compound Addition: Add the test 5-benzylidenehydantoin derivative at various concentrations to the reaction mixture. A control with no inhibitor is also prepared.
- Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific duration to allow the kinase reaction to proceed.
- Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or by measuring the depletion of ATP using a luminescent assay (e.g., ADP-Glo).[2]
- Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
- Animal Model: Typically performed in rats or mice.
- Compound Administration: The test compound is administered orally or intraperitoneally at various doses.



- Induction of Seizure: After a predetermined time for drug absorption, a supramaximal electrical stimulus is delivered through corneal or auricular electrodes.
- Observation: The animals are observed for the presence or absence of a tonic hind limb extension, which is indicative of a generalized tonic-clonic seizure.
- Data Analysis: The dose at which 50% of the animals are protected from the tonic hind limb extension (ED50) is calculated.
- Preparation: A two-fold serial dilution of the test compound is prepared in a suitable broth medium in a 96-well microtiter plate.
- Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., Mycobacterium tuberculosis).
- Incubation: The plate is incubated under appropriate conditions (temperature, time, and atmosphere) for the growth of the microorganism.
- Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

This comparative guide highlights the significant therapeutic potential of the 5-benzylidenehydantoin scaffold. The modular nature of this molecule allows for fine-tuning of its biological activity through targeted chemical modifications, making it a promising platform for the development of novel drugs for a range of diseases. Further research, particularly in optimizing the pharmacokinetic and toxicological profiles of lead compounds, will be crucial in translating these findings into clinical applications.

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